(3S)-hex-1-en-3-ol
CAS No.:
Cat. No.: VC13420384
Molecular Formula: C6H12O
Molecular Weight: 100.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12O |
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Molecular Weight | 100.16 g/mol |
IUPAC Name | (3S)-hex-1-en-3-ol |
Standard InChI | InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3/t6-/m1/s1 |
Standard InChI Key | BVOSSZSHBZQJOI-ZCFIWIBFSA-N |
Isomeric SMILES | CCC[C@@H](C=C)O |
SMILES | CCCC(C=C)O |
Canonical SMILES | CCCC(C=C)O |
Introduction
Chemical Structure and Stereochemical Significance
(3S)-hex-1-en-3-ol (IUPAC name: (3S)-hex-1-en-3-ol) belongs to the class of alkenols, combining alkene and alcohol functional groups. Its molecular formula is , with a molecular weight of 100.16 g/mol . The compound’s structure features a double bond at the 1,2-position and a hydroxyl group at the third carbon, which serves as a chiral center. The S-configuration at this center distinguishes it from its enantiomer, (3R)-hex-1-en-3-ol, and confers unique physicochemical and biological properties.
The stereochemistry of (3S)-hex-1-en-3-ol is critical in determining its interactions with biological systems. For example, enantiomeric purity influences odor profiles in fragrance applications, where the S-form may exhibit distinct green, leafy notes compared to the R-form . The spatial arrangement also affects its reactivity in catalytic processes, such as hydrogenation or oxidation, where steric hindrance or electronic effects may alter reaction pathways .
Synthesis and Stereoselective Production
Table 1: Key Synthetic Methods for Hex-1-en-3-ol Derivatives
Asymmetric Synthesis Strategies
Enantioselective production of (3S)-hex-1-en-3-ol remains understudied in the literature. Potential approaches include:
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Chiral Auxiliary-Mediated Synthesis: Introducing a temporary chiral group to direct stereochemistry during hydroxylation.
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Biocatalytic Methods: Using ketoreductases or alcohol dehydrogenases to reduce prochiral ketones selectively . For example, asymmetric reduction of hex-1-en-3-one using NADPH-dependent enzymes could yield the S-enantiomer with high enantiomeric excess (ee).
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Sharpless Epoxidation: Although primarily used for epoxides, modified protocols could guide hydroxylation stereochemistry.
Physicochemical Properties
(3S)-hex-1-en-3-ol shares many physical properties with its racemic counterpart, though optical activity differentiates it. Key properties include:
Table 2: Physical Properties of (3S)-hex-1-en-3-ol and Related Compounds
The compound’s density and boiling point align with trends observed in alkenols, where unsaturation reduces intermolecular forces compared to saturated alcohols . The S-configuration likely induces a specific optical rotation, though experimental data are lacking in public literature.
Applications in Industry and Research
Flavor and Fragrance Industry
(3S)-hex-1-en-3-ol is a potential candidate for imparting fresh, green aromas in perfumes and food additives. Its isomer, cis-3-hexen-1-ol (leaf alcohol), is widely used to replicate the scent of freshly cut grass . The S-enantiomer may offer nuanced olfactory characteristics, making it valuable in high-end fragrances.
Pharmaceutical Intermediates
Chiral alkenols serve as building blocks for synthesizing bioactive molecules. For example, (3S)-hex-1-en-3-ol could be a precursor to prostaglandins or terpenoids, where stereochemistry dictates biological activity .
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